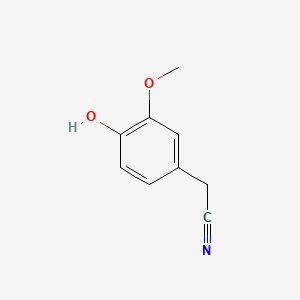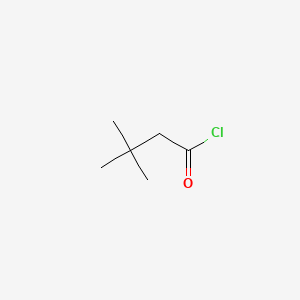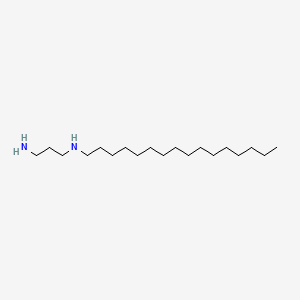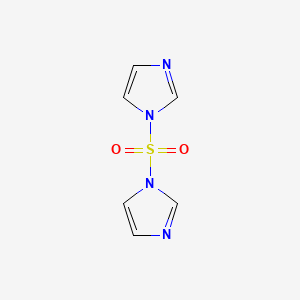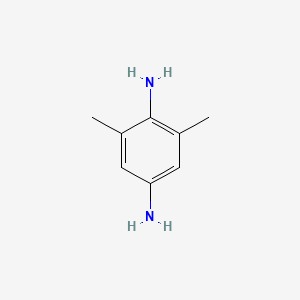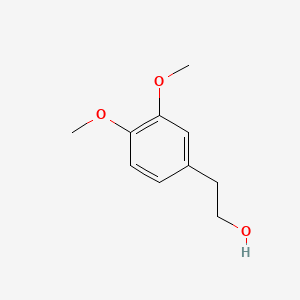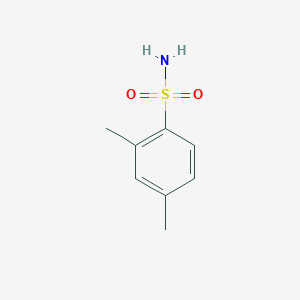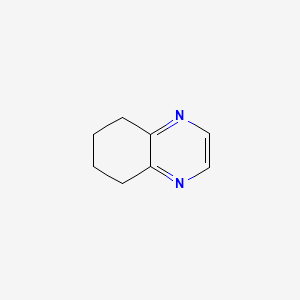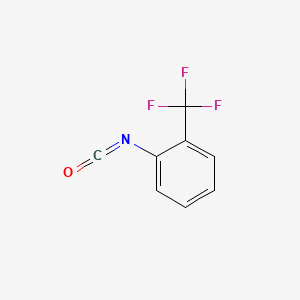
2-(Trifluoromethyl)phenyl isocyanate
概要
説明
2-(Trifluoromethyl)phenyl isocyanate is a fluorinated building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. A specific example of a synthesis involving a similar compound is the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)phenyl isocyanate is C8H4F3NO . Its molecular weight is 187.12 . The structure includes a phenyl ring with a trifluoromethyl group (CF3) and an isocyanate group (NCO) attached .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)phenyl isocyanate is a liquid at 20°C . It has a density of 1.238 g/mL at 25°C and a refractive index (n20/D) of 1.4755 . The boiling point is 79°C at 11 mmHg , and the flash point is 58°C .科学的研究の応用
Organic Synthesis
“2-(Trifluoromethyl)phenyl isocyanate” is a crucial raw material used in organic synthesis . It serves as an intermediate in the production of more complex organic compounds. The trifluoromethyl group in the compound imparts unique properties to the resulting organic compounds, such as increased stability and altered reactivity.
Pharmaceuticals
In the pharmaceutical industry, “2-(Trifluoromethyl)phenyl isocyanate” is used as an intermediate in the synthesis of various drugs . The compound’s ability to form urea derivatives makes it valuable in the production of certain pharmaceuticals.
Agrochemicals
“2-(Trifluoromethyl)phenyl isocyanate” is also used in the production of agrochemicals . For instance, it can be used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the effectiveness of these agrochemicals.
Dyestuff Fields
This compound plays a role in the dyestuff industry . It can be used in the synthesis of dyes and pigments, contributing to the color and stability of the final product.
Production of Chemosensors
“2-(Trifluoromethyl)phenyl isocyanate” has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various scientific research applications, including the detection and measurement of certain chemical substances.
Synthesis of Anion Sensors
The compound has been used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . This type of sensor can be used in environmental monitoring and other research applications.
Safety and Hazards
This chemical is considered hazardous. It is fatal if inhaled, harmful if swallowed, and can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this chemical .
作用機序
Target of Action
2-(Trifluoromethyl)phenyl isocyanate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields Like other isocyanates, it may react with compounds containing active hydrogen atoms, such as amines and alcohols .
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenyl isocyanate involves its reaction with amines to form ureas . This is a characteristic reaction of isocyanates. The compound may also react with alcohols to form carbamates . The exact interaction with its targets and the resulting changes would depend on the specific amine or alcohol it reacts with.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its bioavailability could be influenced by its stability in aqueous environments.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenyl isocyanate. For instance, the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its stability, and consequently its action and efficacy, could be influenced by the presence of moisture in its environment.
特性
IUPAC Name |
1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGTVZRRFPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177393 | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenyl isocyanate | |
CAS RN |
2285-12-3 | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002285123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWK587J8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unexpected rearrangement occurs during the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, and what is the significance of this finding?
A1: During the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, an unexpected rearrangement can occur, leading to the formation of N-trifluoromethylaminobenzoyl fluorides. [] This is significant because N-trifluoromethylaminobenzoyl fluorides represent a novel class of compounds that exhibit fungicidal properties. This finding highlights the potential for discovering new bioactive compounds through unexpected synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



